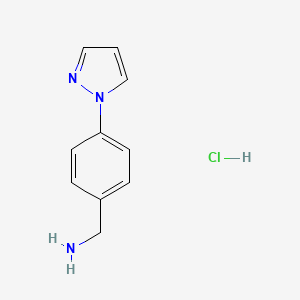

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

CAS No.: 608515-41-9

Cat. No.: VC8282745

Molecular Formula: C10H12ClN3

Molecular Weight: 209.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 608515-41-9 |

|---|---|

| Molecular Formula | C10H12ClN3 |

| Molecular Weight | 209.67 |

| IUPAC Name | (4-pyrazol-1-ylphenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H11N3.ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8,11H2;1H |

| Standard InChI Key | QDHICIZBURXCIN-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)C2=CC=C(C=C2)CN.Cl |

| Canonical SMILES | C1=CN(N=C1)C2=CC=C(C=C2)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₁₀H₁₂ClN₃, with a molecular weight of 209.68 g/mol . Its IUPAC name, (4-(1H-pyrazol-1-yl)phenyl)methanamine hydrochloride, reflects the integration of a pyrazole heterocycle at the fourth position of the phenyl ring and a primary amine group (-CH₂NH₂) at the benzylic carbon, protonated as a hydrochloride salt.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClN₃ | |

| Molecular Weight | 209.68 g/mol | |

| Exact Mass | 209.071976 Da | |

| PSA (Polar Surface Area) | 43.84 Ų | |

| LogP (Partition Coefficient) | 2.83 | |

| HS Code | 2933199090 |

The pyrazole ring contributes to hydrogen bonding capacity (PSA = 43.84 Ų), while the logP value of 2.83 indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility .

Structural Features

X-ray crystallography and computational modeling reveal that the pyrazole ring adopts a planar conformation, enabling π-π stacking interactions with aromatic residues in biological targets . The hydrochloride salt enhances aqueous solubility, with stock solutions typically prepared in dimethyl sulfoxide (DMSO) or water at concentrations up to 10 mM .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of (4-(1H-pyrazol-1-yl)phenyl)methanamine hydrochloride typically proceeds via reductive amination of 4-(1H-pyrazol-1-yl)benzaldehyde. Key steps include:

-

Condensation: Benzaldehyde derivatives react with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride).

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Solvent | Methanol/Water (4:1) | High yield (>85%) |

| Temperature | 25°C | Minimal side products |

| Catalyst | None required | Simplified purification |

Industrial-scale production may employ continuous flow reactors to enhance efficiency, though specific protocols remain proprietary .

Pharmacological Profile

Mechanism of Action (Inferred)

While direct bioactivity data for this compound is limited, structural analogs suggest potential interactions with kinase enzymes and G protein-coupled receptors (GPCRs). The pyrazole ring may act as a hydrogen bond acceptor, while the amine group facilitates ionic interactions with aspartate or glutamate residues .

Anticipated Applications

-

Oncology: Pyrazole-containing compounds exhibit inhibitory activity against EGFR and Aurora-A kinase, with IC₅₀ values in the low micromolar range .

-

Inflammation: Modulation of COX-2 and TNF-α pathways has been observed in related structures .

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is a candidate for fragment-based drug discovery, particularly in kinase inhibitor design. Substituent modifications (e.g., halogenation at the pyrazole 3-position) could enhance target affinity .

Materials Science

Pyrazole derivatives are explored as ligands in metal-organic frameworks (MOFs), where their nitrogen atoms coordinate to transition metals like copper or zinc .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume